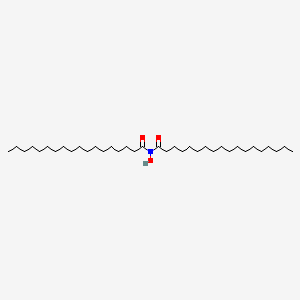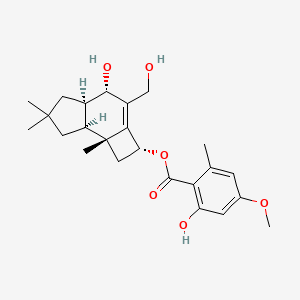
1-(3-Chloropropyl)-2-ethyl-4-iodobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Chloropropyl)-2-ethyl-4-iodobenzene is an organic compound that belongs to the class of halogenated aromatic hydrocarbons. This compound is characterized by the presence of a benzene ring substituted with a 3-chloropropyl group, an ethyl group, and an iodine atom. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Chloropropyl)-2-ethyl-4-iodobenzene typically involves the halogenation of a suitable aromatic precursor. One common method is the Friedel-Crafts alkylation reaction, where an aromatic compound is alkylated using a halogenated alkylating agent in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production. The use of advanced purification techniques, such as distillation and crystallization, ensures the isolation of high-purity product suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Chloropropyl)-2-ethyl-4-iodobenzene undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: Reduction of the halogenated substituents can lead to the formation of corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide in polar solvents like acetone or ethanol.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the halogens.
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of ethylbenzene derivatives with reduced halogen content.
Applications De Recherche Scientifique
1-(3-Chloropropyl)-2-ethyl-4-iodobenzene has diverse applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mécanisme D'action
The mechanism of action of 1-(3-Chloropropyl)-2-ethyl-4-iodobenzene involves its interaction with specific molecular targets and pathways. The compound’s halogenated substituents can facilitate binding to enzymes or receptors, modulating their activity. For example, the iodine atom may enhance the compound’s ability to participate in halogen bonding, influencing its biological activity. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3-Chloropropyl)-6,7-dimethoxy-3-methylbenzo[c]pyrylium perchlorate: A compound with similar halogenated substituents but different aromatic core structure.
Tris(chloropropyl) phosphate: An organophosphate ester with multiple chloropropyl groups, used as a flame retardant.
1-(3-Chlorophenyl)piperazine: A compound with a chloropropyl group attached to a piperazine ring, used in pharmaceutical research.
Uniqueness
1-(3-Chloropropyl)-2-ethyl-4-iodobenzene is unique due to its specific combination of substituents, which imparts distinct chemical reactivity and biological activity. The presence of both chlorine and iodine atoms allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis and a potential candidate for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H14ClI |
|---|---|
Poids moléculaire |
308.58 g/mol |
Nom IUPAC |
1-(3-chloropropyl)-2-ethyl-4-iodobenzene |
InChI |
InChI=1S/C11H14ClI/c1-2-9-8-11(13)6-5-10(9)4-3-7-12/h5-6,8H,2-4,7H2,1H3 |
Clé InChI |
GPVUWMIVIMDYMO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC(=C1)I)CCCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




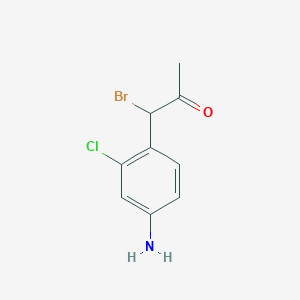
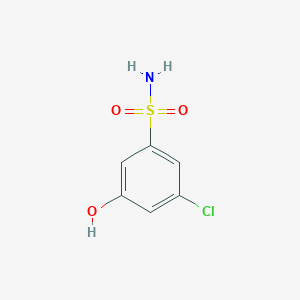
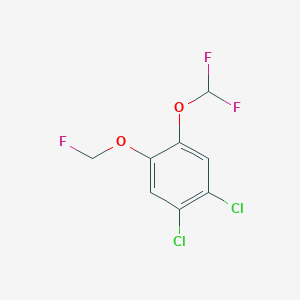
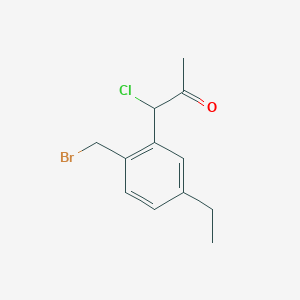

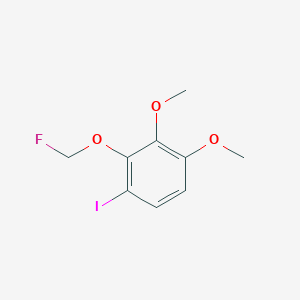
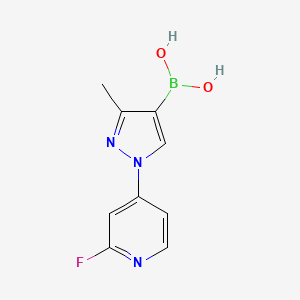
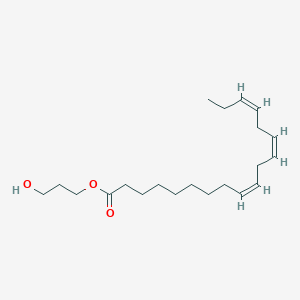

![Bis[2-(diphenylphosphino)-phenyl]ether oxide;Bis[2-((oxo)diphenylphosphino)phenyl]ether](/img/structure/B14066969.png)
